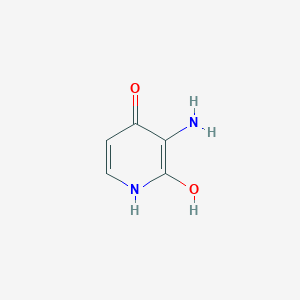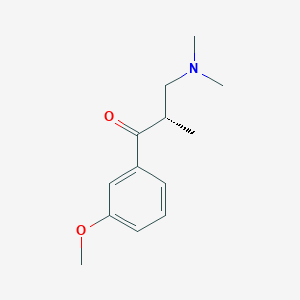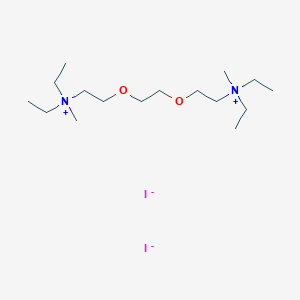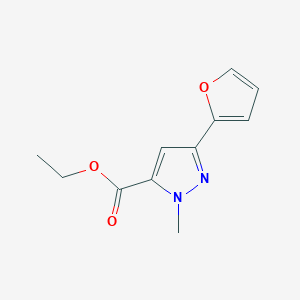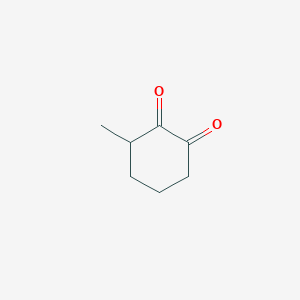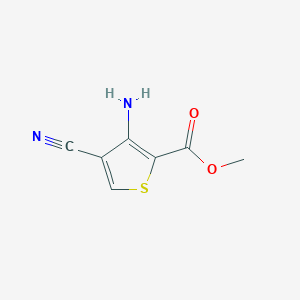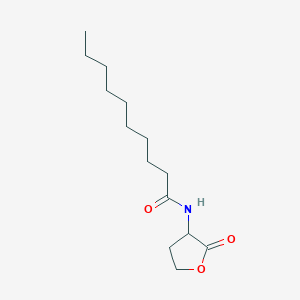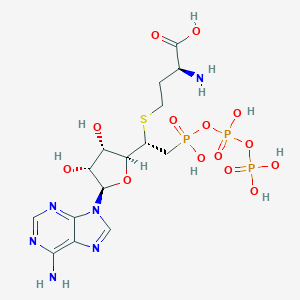
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine, also known as AdoHcy, is a naturally occurring molecule that plays a crucial role in the regulation of biochemical pathways in living organisms. AdoHcy is synthesized from S-adenosylmethionine (SAM) during the process of methylation, which is an essential process for the regulation of gene expression, protein function, and other cellular processes. In
Mecanismo De Acción
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine acts as an inhibitor of SAM-dependent methyltransferases, which are enzymes that catalyze the transfer of methyl groups from SAM to various substrates. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine competes with SAM for binding to methyltransferases, thereby inhibiting their activity. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also a substrate for the enzyme (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine hydrolase, which converts (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine to homocysteine and adenosine.
Efectos Bioquímicos Y Fisiológicos
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to have a wide range of biochemical and physiological effects. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to regulate gene expression and protein function through its role in DNA and histone methylation. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be involved in the regulation of immune function, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has several advantages and limitations for lab experiments. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a naturally occurring molecule, which makes it easy to obtain and study. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a potent inhibitor of SAM-dependent methyltransferases, which can make it difficult to study the effects of SAM-dependent methylation in the presence of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine.
Direcciones Futuras
There are several future directions for research on (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. One direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of epigenetic modifications, including DNA and histone methylation. Another direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. Additionally, research could focus on the development of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine analogs that could be used as potential therapeutic agents for the treatment of diseases associated with aberrant DNA and histone methylation.
Métodos De Síntesis
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is synthesized from SAM through a process called demethylation. The demethylation of SAM produces S-adenosylhomocysteine (SAH), which is then hydrolyzed to produce (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. The synthesis of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine occurs naturally in living organisms and can also be produced through chemical synthesis.
Aplicaciones Científicas De Investigación
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been extensively studied for its role in the regulation of biochemical pathways in living organisms. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is involved in the regulation of gene expression, protein function, and other cellular processes. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be a critical regulator of DNA methylation, which is essential for the regulation of gene expression. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of histone methylation, which is critical for the regulation of chromatin structure and gene expression.
Propiedades
Número CAS |
101249-72-3 |
|---|---|
Nombre del producto |
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine |
Fórmula molecular |
C15H25N6O14P3S |
Peso molecular |
638.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(1S)-1-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]ethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H25N6O14P3S/c16-6(15(24)25)1-2-39-7(3-36(26,27)34-38(31,32)35-37(28,29)30)11-9(22)10(23)14(33-11)21-5-20-8-12(17)18-4-19-13(8)21/h4-7,9-11,14,22-23H,1-3,16H2,(H,24,25)(H,26,27)(H,31,32)(H2,17,18,19)(H2,28,29,30)/t6-,7+,9-,10+,11+,14+/m0/s1 |
Clave InChI |
DNDIEDJCTKJQLE-IWABNVMOSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
Sinónimos |
(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine (5'-((N-triphosphoamino)methyl)adenosyl)homocysteine, (5'S)-isomer 5-TPMAH S-(5'(R)-((N-triphosphoamino)methyl)adenosyl)-L-homocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





